molecular formula C22H23N3O2S B11101909 N-(1,3-benzothiazol-2-yl)-5-oxo-1-[4-(propan-2-yl)benzyl]pyrrolidine-3-carboxamide

N-(1,3-benzothiazol-2-yl)-5-oxo-1-[4-(propan-2-yl)benzyl]pyrrolidine-3-carboxamide

Cat. No.: B11101909
M. Wt: 393.5 g/mol
InChI Key: AQUOEHPZKBFJSH-UHFFFAOYSA-N
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Description

N-(13-BENZOTHIAZOL-2-YL)-5-OXO-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(13-BENZOTHIAZOL-2-YL)-5-OXO-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . The pyrrolidine-3-carboxamide moiety can be introduced through a series of reactions involving the formation of an intermediate pyrrolidine derivative, followed by coupling with the benzothiazole core .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact by minimizing the use of hazardous reagents and solvents.

Mechanism of Action

The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-5-OXO-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes . Molecular docking studies have shown that this compound can bind to various proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and therapeutic development .

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-oxo-1-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O2S/c1-14(2)16-9-7-15(8-10-16)12-25-13-17(11-20(25)26)21(27)24-22-23-18-5-3-4-6-19(18)28-22/h3-10,14,17H,11-13H2,1-2H3,(H,23,24,27)

InChI Key

AQUOEHPZKBFJSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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